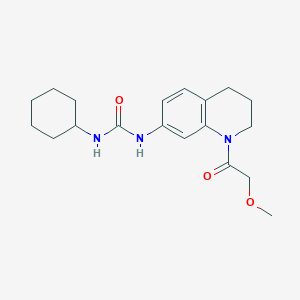
2-(cyclopentylthio)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclopentylthio)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentylthio group, a thiazolidinedione moiety, and a cyclohexylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide typically involves multiple steps:
Formation of Thiazolidinedione Intermediate: The initial step involves the synthesis of the thiazolidinedione intermediate. This can be achieved through the reaction of thiourea with chloroacetic acid under basic conditions to form 2,4-thiazolidinedione.
Cyclohexylacetamide Formation: The next step involves the formation of the cyclohexylacetamide moiety. This can be synthesized by reacting cyclohexylamine with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of the thiazolidinedione intermediate with the cyclohexylacetamide moiety. This can be achieved through a nucleophilic substitution reaction, where the thiazolidinedione intermediate reacts with the cyclohexylacetamide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazolidinedione moiety to its corresponding dihydro derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentylthio group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, alcohols, and suitable solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiazolidinedione moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(cyclopentylthio)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It can be used as a probe to investigate the role of specific proteins and enzymes.
Medicine: The compound is being explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, the thiazolidinedione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid: This compound has a similar thiazolidinedione moiety but differs in the substituents attached to it.
5-(substituted benzylidene-2,4-dioxothiazolidin-3-yl)benzoic acid derivatives: These compounds also contain the thiazolidinedione core but have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
2-(cyclopentylthio)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide is unique due to its specific combination of functional groups. The presence of the cyclopentylthio group and the cyclohexylacetamide backbone distinguishes it from other thiazolidinedione derivatives, potentially leading to unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c19-14(9-22-11-5-1-2-6-11)17-12-7-3-4-8-13(12)18-15(20)10-23-16(18)21/h11-13H,1-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVSSHPFQYYPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)




![N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide](/img/structure/B2497761.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)

![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)


